![molecular formula C8H6BrClN4OS B7579673 5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one](/img/structure/B7579673.png)
5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidinone derivative that has a bromine atom at the 5th position, a methyl group at the 6th position, and a chlorothiadiazolylmethyl group at the 3rd position.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one is not well understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one has both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and act as a fluorescent probe for the detection of metal ions. Additionally, this compound has been shown to have low toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one in lab experiments is its potential as a chemotherapeutic agent. It has been shown to have anticancer properties and low toxicity, making it a potential candidate for further development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability.
Zukünftige Richtungen
There are several future directions for the research and development of 5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one. One area of interest is in the further investigation of its potential as a chemotherapeutic agent. Studies have shown that this compound has anticancer properties and low toxicity, making it a potential candidate for further development. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use as a fluorescent probe for the detection of metal ions. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound to increase its availability for lab experiments.
Synthesemethoden
The synthesis of 5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 5-chlorothiadiazole-4-carbaldehyde with methylamine to form N-methyl-5-chlorothiadiazole-4-carbaldehyde. This intermediate is then reacted with ethyl cyanoacetate and ammonium acetate to form 5-chlorothiadiazol-4-ylmethyl-2-cyanoacetic acid ethyl ester. The final step involves the reaction of the ethyl ester with 5-bromo-6-methylpyrimidin-4-one in the presence of a base to produce 5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one has potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs. This compound has been shown to have anticancer properties and has been tested as a potential chemotherapeutic agent. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
5-bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN4OS/c1-4-6(9)8(15)14(3-11-4)2-5-7(10)16-13-12-5/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGFUEUCGIQVAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=N1)CC2=C(SN=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.